molecular formula C14H12N4OS B13891660 3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Katalognummer: B13891660
Molekulargewicht: 284.34 g/mol
InChI-Schlüssel: XTDCCZDGQHRMQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a thiadiazole ring fused with a pyridine ring and a methoxyphenyl group, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method is the cyclization of appropriate thiosemicarbazide derivatives with nitriles under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The methoxyphenyl and pyridine groups contribute to its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Methoxyphenyl)pyridine
  • 1,2,4-Thiadiazole derivatives
  • Pyridine-2-yl-thiadiazole compounds

Uniqueness

3-(6-(3-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of a methoxyphenyl group, a pyridine ring, and a thiadiazole ring. This combination imparts distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry, organic synthesis, and material science .

Eigenschaften

Molekularformel

C14H12N4OS

Molekulargewicht

284.34 g/mol

IUPAC-Name

3-[6-(3-methoxyphenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C14H12N4OS/c1-19-10-5-2-4-9(8-10)11-6-3-7-12(16-11)13-17-14(15)20-18-13/h2-8H,1H3,(H2,15,17,18)

InChI-Schlüssel

XTDCCZDGQHRMQI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.